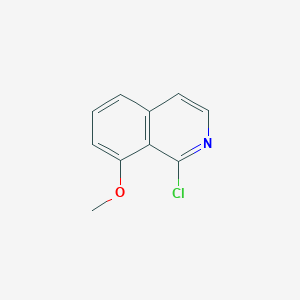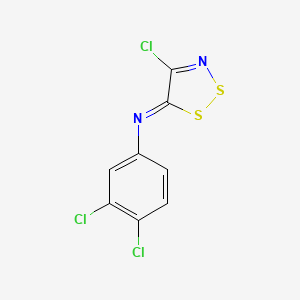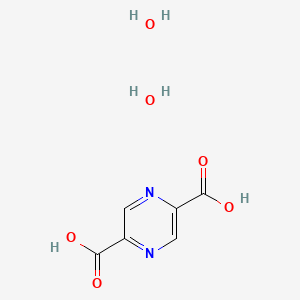
2,5-Pyrazinedicarboxylic acid dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrazinedicarboxylic acid dihydrate is an organic compound with the molecular formula C6H4N2O4·2H2O. It is a white to off-white crystalline powder that is soluble in water and some organic solvents such as ethanol, methanol, and acetone . This compound is used in various fields including chemistry, biology, medicine, and industry due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2,5-Pyrazinedicarboxylic acid dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is involved in the study of enzyme interactions and metabolic pathways.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Pyrazinedicarboxylic acid dihydrate can be synthesized through the reaction of 2,5-pyrazinedicarboxylic anhydride with water. This reaction can be carried out under neutral or basic conditions and at appropriate temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the anhydride is reacted with water under controlled conditions. The product is then purified through crystallization and drying processes to obtain the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Pyrazinedicarboxylic acid dihydrate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can yield different pyrazine-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various pyrazine derivatives that have applications in different fields such as pharmaceuticals and materials science .
Wirkmechanismus
The mechanism by which 2,5-pyrazinedicarboxylic acid dihydrate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Pyrazinedicarboxylic acid
- 3,5-Pyrazoledicarboxylic acid monohydrate
- 2,5-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
- Pyrazinecarboxylic acid
Comparison: 2,5-Pyrazinedicarboxylic acid dihydrate is unique due to its specific molecular structure, which allows it to form stable coordination complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,5-Pyrazinedicarboxylic acid dihydrate can be achieved through a multi-step process involving the reaction of appropriate starting materials.", "Starting Materials": [ "Pyrazine", "Succinic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Pyrazine is reacted with sodium hydroxide to form sodium pyrazine-2-carboxylate.", "Step 2: Succinic acid is reacted with hydrochloric acid to form succinic acid chloride.", "Step 3: Sodium pyrazine-2-carboxylate and succinic acid chloride are reacted together in water to form 2,5-Pyrazinedicarboxylic acid.", "Step 4: The resulting product is then recrystallized from water to obtain 2,5-Pyrazinedicarboxylic acid dihydrate." ] } | |
CAS-Nummer |
205692-63-3 |
Molekularformel |
C6H6N2O5 |
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
pyrazine-2,5-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-7-4(2-8-3)6(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 |
InChI-Schlüssel |
KOUKXHPPRFNWPP-UHFFFAOYSA-N |
SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O.O.O |
Kanonische SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O.O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)
![N-[(2,4-difluorophenyl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B2849426.png)
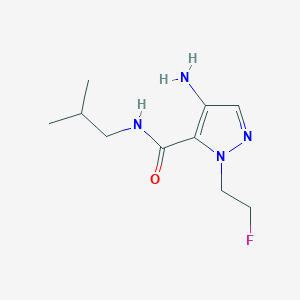
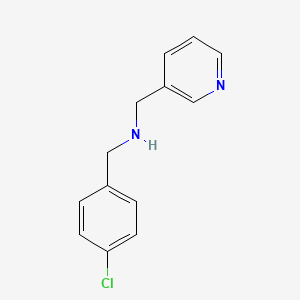
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)


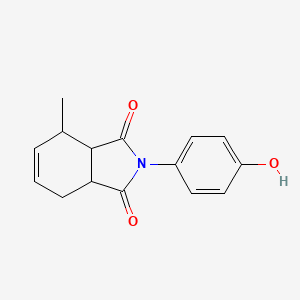
![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)
![8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)
